molecular formula C38H55F5O9S B195146 Fulvestrant 3-|A-D-Glucuronide CAS No. 261506-27-8

Fulvestrant 3-|A-D-Glucuronide

Cat. No.: B195146
CAS No.: 261506-27-8
M. Wt: 782.9 g/mol
InChI Key: RSOPWVCNVAHMQZ-HMGPPUQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fulvestrant 3-β-D-Glucuronide is a metabolite of Fulvestrant, a selective estrogen receptor downregulator (SERD) used primarily in the treatment of hormone receptor-positive metastatic breast cancer. This compound is formed through the glucuronidation of Fulvestrant, a process that enhances its solubility and facilitates its excretion from the body .

Mechanism of Action

Target of Action

Fulvestrant 3-β-D-Glucuronide is a metabolite of Fulvestrant , a pure anti-estrogenic steroid . The primary target of Fulvestrant is the estrogen receptor (ER) . The ER is a nuclear receptor that, when activated by estrogen, initiates a signaling cascade resulting in the propagation of breast cancer cells .

Mode of Action

Fulvestrant competitively and reversibly binds to estrogen receptors present in cancer cells . It achieves its anti-estrogen effects through two separate mechanisms. First, Fulvestrant binds to the receptors and downregulates them, preventing estrogen from binding to these receptors . This results in a complete inhibition of estrogen signaling through the ER .

Biochemical Pathways

The binding of Fulvestrant to the ER disrupts the normal biochemical pathways activated by estrogen. Specifically, it prevents the ER from dimerizing and translocating to the nucleus, where it would typically bind to specific DNA sequences (estrogen response elements) in target genes . This disruption inhibits the transcription and expression of estrogen-responsive genes, thereby blocking the estrogen-controlled proliferation of breast cancer cells .

Pharmacokinetics

The pharmacokinetics of Fulvestrant have been studied extensively. It is administered as a single, once-monthly intramuscular injection . This method of administration provides adequate bioavailability and allows for controlled release of the drug . Fulvestrant has minimal potential to be the subject or cause of significant cytochrome p450-mediated drug interactions .

Result of Action

The result of Fulvestrant’s action is the inhibition of estrogen-controlled proliferation of breast cancer cells . This is achieved through the downregulation of the ER, which disrupts estrogen signaling and blocks the transcription of estrogen-responsive genes . In preclinical models of breast cancer, Fulvestrant has shown exceptionally effective antitumor activity .

Action Environment

The efficacy of Fulvestrant can be influenced by various environmental factors. For instance, the use of clinically unachievable exposure levels of Fulvestrant as a benchmark in preclinical development of selective estrogen receptor degraders (SERDs) may negatively impact the selection of those molecules that are advanced for clinical development . Furthermore, these studies suggest that antagonist efficacy, as opposed to SERD activity, is likely to be the primary driver of clinical response .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fulvestrant 3-β-D-Glucuronide involves the regioselective protection of Fulvestrant, followed by glucuronidation. The process typically starts with the protection of the hydroxyl groups on Fulvestrant using acetate or benzoate groups.

Industrial Production Methods: Industrial production of Fulvestrant 3-β-D-Glucuronide follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Fulvestrant 3-β-D-Glucuronide primarily undergoes conjugation reactions, such as glucuronidation and sulfation. These reactions enhance the compound’s solubility and facilitate its excretion .

Common Reagents and Conditions:

    Glucuronidation: Utilizes glucuronic acid derivatives and catalysts such as tri-isobutyryl imidate.

    Sulfation: Involves the use of sulfate donors like 3’-phosphoadenosine-5’-phosphosulfate (PAPS).

Major Products: The major products of these reactions are glucuronide and sulfate conjugates of Fulvestrant, which are more water-soluble and easily excreted from the body .

Scientific Research Applications

Fulvestrant 3-β-D-Glucuronide is extensively used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

    Fulvestrant: The parent compound, a selective estrogen receptor downregulator.

    Tamoxifen: A selective estrogen receptor modulator used in breast cancer treatment.

    Raloxifene: Another selective estrogen receptor modulator with similar applications.

Uniqueness: Fulvestrant 3-β-D-Glucuronide is unique due to its role as a metabolite that enhances the solubility and excretion of Fulvestrant. Unlike Tamoxifen and Raloxifene, which have partial agonist effects, Fulvestrant and its metabolites act purely as antagonists, providing a distinct mechanism of action .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H55F5O9S/c1-36-17-15-26-25-12-11-24(51-35-32(47)30(45)31(46)33(52-35)34(48)49)21-23(25)20-22(29(26)27(36)13-14-28(36)44)10-7-5-3-2-4-6-8-18-53(50)19-9-16-37(39,40)38(41,42)43/h11-12,21-22,26-33,35,44-47H,2-10,13-20H2,1H3,(H,48,49)/t22-,26-,27+,28+,29-,30+,31+,32-,33+,35-,36+,53?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOPWVCNVAHMQZ-HMGPPUQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H55F5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454112
Record name Fulvestrant 3-|A-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

782.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261506-27-8
Record name Fulvestrant 3-beta-D-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261506278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fulvestrant 3-|A-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FULVESTRANT 3-.BETA.-D-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB33MP5RCR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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